2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate
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Overview
Description
2-METHOXY-4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound with the molecular formula C17H17NO4. This compound is known for its unique structure, which includes a methoxy group, a pyridinyl group, and a formamido-imino moiety. It is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
The synthesis of 2-METHOXY-4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE typically involves multiple steps. One common method includes the reaction of vanillin with p-anisidine in the presence of a solvent like water, followed by further reactions to introduce the pyridinyl and formamido-imino groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the imino group.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-METHOXY-4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE include:
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: This compound has a similar structure but with a different substituent on the aromatic ring.
2-Methoxy-4-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl acetate: This compound differs in the position of the pyridinyl group.
The uniqueness of 2-METHOXY-4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N3O4 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C16H15N3O4/c1-11(20)23-14-7-6-12(9-15(14)22-2)10-18-19-16(21)13-5-3-4-8-17-13/h3-10H,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
FNAOGSPJZUDISV-VCHYOVAHSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=N2)OC |
Origin of Product |
United States |
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